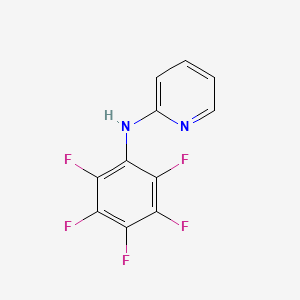
2-Pyridinamine, N-(pentafluorophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyridinamine, N-(pentafluorophenyl)- is an organic compound with the molecular formula C11H5F5N2. It is a derivative of pyridine, where the amino group at the 2-position is substituted with a pentafluorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinamine, N-(pentafluorophenyl)- typically involves the reaction of 2-aminopyridine with pentafluorobenzene under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where the amino group of 2-aminopyridine attacks the pentafluorobenzene, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
2-Pyridinamine, N-(pentafluorophenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines .
Scientific Research Applications
2-Pyridinamine, N-(pentafluorophenyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Pyridinamine, N-(pentafluorophenyl)- involves its interaction with specific molecular targets. The pentafluorophenyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, making it a potent inhibitor of certain enzymes. The compound can also participate in hydrogen bonding and π-π interactions, further stabilizing its binding to target molecules .
Comparison with Similar Compounds
Similar Compounds
2-Aminopyridine: A simpler analog without the pentafluorophenyl group.
3-Aminopyridine: An isomer with the amino group at the 3-position.
4-Aminopyridine: An isomer with the amino group at the 4-position.
Uniqueness
2-Pyridinamine, N-(pentafluorophenyl)- is unique due to the presence of the pentafluorophenyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it more versatile in various applications compared to its simpler analogs .
Properties
CAS No. |
196189-94-3 |
|---|---|
Molecular Formula |
C11H5F5N2 |
Molecular Weight |
260.16 g/mol |
IUPAC Name |
N-(2,3,4,5,6-pentafluorophenyl)pyridin-2-amine |
InChI |
InChI=1S/C11H5F5N2/c12-6-7(13)9(15)11(10(16)8(6)14)18-5-3-1-2-4-17-5/h1-4H,(H,17,18) |
InChI Key |
UYPACGOVZUZYRG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)NC2=C(C(=C(C(=C2F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















